molecular formula C23H26N4O3 B2501392 1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide CAS No. 946262-02-8

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2501392
CAS No.: 946262-02-8
M. Wt: 406.486
InChI Key: YATKSXHCZVXTQE-UHFFFAOYSA-N
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Description

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide can be achieved through a multi-step process. One common method involves the reaction of indazole with chloromethyl chloroformate in the presence of a base to form indazole-3-carbonyl chloride . This intermediate is then reacted with N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indazole-3-carbonyl)-N-[2-(2-hydroxyphenyl)ethyl]piperidine-4-carboxamide
  • 1-(1H-indazole-3-carbonyl)-N-[2-(2-chlorophenyl)ethyl]piperidine-4-carboxamide

Uniqueness

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-20-9-5-2-6-16(20)10-13-24-22(28)17-11-14-27(15-12-17)23(29)21-18-7-3-4-8-19(18)25-26-21/h2-9,17H,10-15H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKSXHCZVXTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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